molecular formula C7H11F2N3 B15047793 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine

1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine

Cat. No.: B15047793
M. Wt: 175.18 g/mol
InChI Key: UUTSUPDFIXNRID-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of five-membered aromatic heterocycles known for their significant applications in pharmaceutical and agrochemical research . The core pyrazole structure is a privileged scaffold in medicinal chemistry, featured in numerous compounds with diverse biological activities . The specific substitution pattern on this compound—featuring a difluoromethyl group at the 1-position and a propylamino side chain at the 3-position—suggests its potential as a key intermediate for the development of novel active ingredients. The difluoromethyl group is a common bioisostere that can influence the molecule's metabolic stability, lipophilicity, and binding affinity . Pyrazole amines are versatile building blocks for constructing molecules with antibacterial and antifungal properties . Research indicates that pyrazole-based compounds can function by inhibiting essential biological processes in microbial cells, such as disrupting enzyme function or interfering with cell wall synthesis . Furthermore, the difluoromethylpyrazole moiety is of particular interest in agrochemistry, as it is a key structural component in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides . While the exact mechanism of action for 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine requires further investigation, its structural features make it a promising candidate for researchers exploring new antifungal and antibacterial agents . This compound is offered For Research Use Only and is intended for use in laboratory settings to study its properties and potential applications.

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-(difluoromethyl)-N-propylpyrazol-3-amine

InChI

InChI=1S/C7H11F2N3/c1-2-4-10-6-3-5-12(11-6)7(8)9/h3,5,7H,2,4H2,1H3,(H,10,11)

InChI Key

UUTSUPDFIXNRID-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce various difluoromethylated derivatives .

Scientific Research Applications

It appears that the user is asking about the applications of a compound with a slightly different name, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine, rather than 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine, for which there is little to no information. The following article will focus on {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine and related compounds.

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a pyrazole derivative with a unique molecular structure and potential biological activities, making it valuable in medicinal chemistry. Pyrazole derivatives are known for diverse pharmacological properties . The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine has applications in scientific research:

  • Chemistry It is used as an intermediate in synthesizing more complex molecules.
  • Medicine It is investigated for potential therapeutic properties.
  • Industry It is utilized in the production of materials with specific properties.

Biological Activities

Pyrazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory Effects Pyrazole compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity Some studies show that pyrazole derivatives possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
  • Antifungal Properties A series of pyrazole derivatives have been evaluated for their antifungal activity against phytopathogenic fungi, with some exhibiting significant inhibitory effects on fungal growth.

Antifungal Activity

Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal activity against seven phytopathogenic fungi. Certain derivatives displayed moderate to excellent antifungal activities, suggesting potential applications in agriculture as fungicides.

Anti-inflammatory Activity

Pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), highlighting their potential use in managing inflammatory diseases.

Similar Compounds

Some compounds share structural similarities with 1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in fungicide synthesis.
  • 3-(Difluoromethyl)-1H-pyrazole is known for its versatility in organic synthesis.

Other pyrazole derivatives have shown various activities:

  • Compound 168 displayed maximum activity against E. coli, S. aureus, P. aeruginosa, K. pneumonia and for their antifungal activity against A. flavus, A. fumigates, P. marneffei and T. mentagrophytes .
  • Compound 169 exhibited good antibacterial and antifungal activity with a MIC value of 12.5 mg/mL .
  • Compound 171 showed good to excellent antimicrobial activity at MIC values of 0.0025 to 12.5 µg/mL against selected pathogenic bacteria and fungi .
  • N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (190 ) exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
  • Compound 191 was found moderately active against A. fumigatus, P. notatum, B. subtilis and E. coli with MIC values of 48, 46, 44 and 87 µg/mL, respectively .
  • Compound 192 had the most potent activity against Fusarium oxysporum f.sp albedinis FAO with n IC50value of 0.055 µM .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Fluorine and Alkyl Groups

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7)
  • Core Structure : Pyrazole with a methyl group at position 1 and a trifluoromethyl group at position 5.
  • Key Differences :
    • The trifluoromethyl group at position 5 is strongly electron-withdrawing, which may enhance metabolic stability compared to the difluoromethyl group in the target compound .
    • The absence of an N-propyl chain reduces lipophilicity (molecular weight: 177.12 vs. ~305.76 for a related difluoromethyl analog ).
  • Synthesis : Typically achieved via nucleophilic substitution or coupling reactions, though yields for such compounds often range between 15–35% .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Core Structure : Pyrazole with a pyridinyl group at position 1 and a cyclopropylamine at position 4.
  • Synthesis : Involves copper-catalyzed coupling (17.9% yield) and chromatographic purification, a method applicable to the target compound’s synthesis .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Core Structure : Pyrazole with a methyl group at position 1 and a pyridinyl group at position 3.
  • ESIMS m/z 203 ([M+H]+) indicates a lower molecular weight compared to fluorinated analogs .

Fluorine Substituent Impact

  • Difluoromethyl vs. Trifluoromethyl :
    • Difluoromethyl (–CF2H) is less electron-withdrawing than trifluoromethyl (–CF3), which may result in higher basicity of the adjacent amine and altered pharmacokinetics .

      – Trifluoromethyl groups generally increase metabolic resistance but may reduce solubility due to higher lipophilicity .
  • Fluorine vs. Non-Fluorinated Analogs: Fluorination at position 1 in the target compound likely enhances bioavailability compared to non-fluorinated pyrazoles, as seen in other fluorinated drugs .

Physicochemical Properties

Property 1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine (Inferred) 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Molecular Weight ~220–250 (estimated) 177.12 215 ([M+H]+)
Melting Point Not reported Not reported 104–107°C
HPLC Purity Likely >98% (based on analogs ) Not reported Not reported
Key Functional Groups –CF2H, –NHCH2CH2CH3 –CF3, –NH2 –C3H5 (cyclopropyl), pyridinyl

Biological Activity

1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

The molecular formula of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine is C11H15F2N5, with a molecular weight of approximately 255.27 g/mol. The compound features a difluoromethyl group which enhances its binding affinity to biological targets, making it a candidate for drug development.

The mechanism of action involves the interaction of the difluoromethyl group with specific enzymes or receptors, modulating their activities. The pyrazole ring contributes to the compound's stability and bioavailability. Notably, it has been shown to inhibit succinate dehydrogenase activity, which is crucial for cellular respiration in fungi, indicating its potential as an antifungal agent.

Antimicrobial Properties

Research has demonstrated that 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine exhibits significant antimicrobial activity against various pathogens. For instance, preliminary studies suggest its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, particularly in metabolic pathways related to fungal growth. Its inhibitory effects on specific enzymes suggest potential applications in treating fungal infections and possibly other diseases where enzyme modulation is beneficial .

Case Studies

  • Antifungal Activity : A study evaluated the effectiveness of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine against Botrytis cinerea, a common plant pathogen. The results indicated that the compound significantly inhibited fungal growth, suggesting its utility in agricultural applications as a fungicide .
  • Antiproliferative Effects : In vitro studies on cancer cell lines showed that derivatives of pyrazole compounds exhibit varying degrees of antiproliferative activity. Specifically, compounds similar to 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine demonstrated selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities of 1-(Difluoromethyl)-N-propyl-1H-pyrazol-3-amine

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntifungalBotrytis cinereaSignificant growth inhibition
Enzyme InhibitionSuccinate DehydrogenaseReduced enzyme activity
AntiproliferativeHepG2 (liver cancer)Growth inhibition
AntiproliferativeHeLa (cervical cancer)Growth inhibition

Q & A

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazole derivatives typically involves coupling reactions under transition metal catalysis. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used to synthesize structurally similar N-substituted pyrazoles, achieving moderate yields (~17–40%) . To optimize yields:

  • Base Selection: Use cesium carbonate for deprotonation, as it enhances nucleophilic substitution in polar aprotic solvents.
  • Catalyst Screening: Test copper(I) or palladium catalysts for cross-coupling efficiency.
  • Purification: Employ gradient elution (e.g., ethyl acetate/hexane) during column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm substituent positions and amine proton environments. For example, pyrazole ring protons typically appear as doublets (δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with ESI-HRMS (e.g., [M+H]+^+ ion) .
  • X-ray Crystallography: Resolve ambiguous structures using SHELXL for refinement and ORTEP-3 for 3D visualization .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and bioavailability of 1-(difluoromethyl)-N-propyl-1H-pyrazol-3-amine compared to non-fluorinated analogs?

Methodological Answer: The difluoromethyl group (-CF2_2H) introduces strong electron-withdrawing effects, which:

  • Modulate pKa: Reduce basicity of the adjacent amine, enhancing membrane permeability .
  • Metabolic Stability: Fluorine’s electronegativity mitigates oxidative metabolism, prolonging half-life.
  • Validation: Compare logP and solubility profiles with non-fluorinated analogs via HPLC or shake-flask methods .

Q. What computational modeling approaches are recommended to study the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability in binding pockets .

Q. How should researchers address contradictory crystallographic data observed in different polymorphic forms of this compound?

Methodological Answer:

  • Data Reconciliation: Cross-validate using multiple techniques:
    • PXRD: Compare experimental and simulated patterns to identify polymorphs.
    • Thermal Analysis: Perform DSC/TGA to detect phase transitions.
  • Refinement Protocols: Apply SHELXL constraints for disordered atoms and hydrogen-bonding networks .
  • Machine Learning: Train models on Cambridge Structural Database (CSD) entries to predict stable polymorphs .

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